Edonentan
Overview
Description
Edonentan is a highly selective endothelin receptor antagonist, specifically targeting the endothelin A receptor. It is a biphenylsulfonamide compound with the molecular formula C28H32N4O5S . This compound is primarily used in the management of cardiovascular diseases, particularly for its vasodilatory properties.
Scientific Research Applications
Edonentan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular processes involving endothelin receptors.
Industry: Utilized in the development of new pharmaceuticals targeting endothelin receptors.
Mechanism of Action
Edonentan is an endothelin receptor antagonist (ERA), a class of drugs that block endothelin receptors . Patients with certain diseases have elevated levels of endothelin, a potent blood vessel constrictor, in their plasma and lung tissue . This compound blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects .
Future Directions
Endothelin receptor antagonists (ERAs), like Edonentan, have been proposed as a therapeutic strategy to reduce proteinuria and slow the progression of kidney disease . The use of ET A receptor-specific antagonists and/or combining them with sodium-glucose cotransporter 2 inhibitors (SGLT2i) has been proposed to prevent edemas, the main ERAs-related deleterious effect . The use of a dual angiotensin-II type 1/endothelin receptor blocker (sparsentan) is also being evaluated to treat kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Edonentan involves multiple steps, starting with the preparation of protected precursors. One common method involves reductive amination followed by alkylation of a protected aldehyde . The desmethyl precursor is then reacted with methyl iodide, followed by deprotection and purification using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Edonentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the biphenylsulfonamide structure, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted biphenylsulfonamides.
Comparison with Similar Compounds
Bosentan: A dual endothelin receptor antagonist affecting both endothelin A and B receptors.
Ambrisentan: A selective endothelin A receptor antagonist with similar vasodilatory properties.
Sitaxsentan: Another selective endothelin A receptor antagonist with a different chemical structure.
Uniqueness of Edonentan: this compound is unique due to its high selectivity for the endothelin A receptor, with an 80,000-fold selectivity over the endothelin B receptor . This high selectivity makes it particularly effective in targeting specific pathways involved in cardiovascular diseases without affecting other endothelin receptor-mediated processes.
Properties
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRYNKVKJAJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175320 | |
Record name | Edonentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210891-04-6 | |
Record name | Edonentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edonentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDONENTAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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